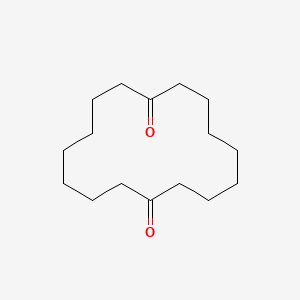

1,9-Cyclohexadecanedione

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

cyclohexadecane-1,9-dione |

InChI |

InChI=1S/C16H28O2/c17-15-11-7-3-1-4-8-12-16(18)14-10-6-2-5-9-13-15/h1-14H2 |

InChI Key |

VSQURHGSZWBWFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=O)CCCCCCCC(=O)CCC1 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 1,9 Cyclohexadecanedione

Selective Reduction Chemistry

The presence of two equivalent ketone groups in 1,9-cyclohexadecanedione presents a challenge and an opportunity in its reduction chemistry. The primary goal is often the selective mono-reduction to yield 9-hydroxycyclohexadecanone, a valuable intermediate. However, complete reduction to the corresponding 1,9-cyclohexadecanediol is a common competitive pathway.

Partial Hydrogenation to Hydroxyketones (e.g., 9-hydroxycyclohexadecanone)

Achieving the selective reduction of one of the two carbonyl groups to a hydroxyl group requires careful selection of reagents and reaction conditions. Both catalytic hydrogenation and metal hydride reagents have been employed for this purpose.

Catalytic hydrogenation offers a scalable method for the reduction of ketones. The selectivity for the mono-reduction product over the diol is influenced by the catalyst type, hydrogen pressure, temperature, and reaction time.

Raney Nickel: This nickel-aluminum alloy is a widely used catalyst for the hydrogenation of carbonyl compounds. libretexts.orgmasterorganicchemistry.com For selective mono-reduction, milder conditions are preferable. The catalyst's high surface area contains adsorbed hydrogen, which is transferred to the carbonyl group. masterorganicchemistry.com

Adams' Catalyst (Platinum Dioxide, PtO₂): This platinum-based catalyst is highly effective for hydrogenating ketones to alcohols. wikipedia.orglibretexts.org It is a precursor that is reduced in situ by hydrogen to form highly active platinum black. wikipedia.org The reaction can often be carried out under mild conditions.

Platinum Catalysts: Other forms of platinum, such as platinum on carbon (Pt/C), are also effective. The choice of catalyst and support can influence activity and selectivity.

The control of reaction parameters is crucial to halt the reaction after the formation of the hydroxyketone and prevent further reduction. Monitoring hydrogen uptake is a key method for determining the reaction's endpoint, as the consumption of one molar equivalent of hydrogen corresponds to the formation of the mono-reduction product.

| Catalyst | Hydrogen Pressure (bar) | Temperature (°C) | Solvent | Typical Reaction Time (h) |

|---|---|---|---|---|

| Raney Nickel | 10 - 50 | 80 - 150 | Ethanol, Isopropanol | 1 - 6 |

| Adams' Catalyst (PtO₂) | 1 - 4 | 20 - 50 | Ethanol, Acetic Acid, Ethyl Acetate (B1210297) | 2 - 12 |

| Platinum on Carbon (Pt/C) | 5 - 60 | 50 - 100 | Methanol (B129727), Ethanol, Toluene | 4 - 24 |

Metal hydrides are common reagents for the reduction of ketones due to their high efficiency and operational simplicity. The choice between different hydride reagents is critical for achieving selective mono-reduction.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent capable of reducing aldehydes and ketones to alcohols. libretexts.orglibretexts.org Its lower reactivity compared to other hydrides makes it the reagent of choice for the partial reduction of diketones. The reaction is typically carried out in protic solvents like methanol or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent, LiAlH₄ readily reduces ketones, as well as esters, carboxylic acids, and amides. libretexts.orgmasterorganicchemistry.com Due to its high reactivity, it is difficult to stop the reaction at the hydroxyketone stage, and it typically leads to the complete reduction to the diol. masterorganicchemistry.com Reactions involving LiAlH₄ must be conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). pharmaguideline.com

| Reagent | Reactivity | Selectivity for Mono-reduction | Typical Solvents |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild | Good | Methanol, Ethanol, Water |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Poor | Diethyl Ether, THF (anhydrous) |

For a symmetrical substrate like this compound, regioselectivity in the first reduction step is not a factor, as both carbonyl groups are chemically equivalent. However, the formation of the secondary alcohol group introduces a new stereocenter, leading to the possibility of diastereomers (cis and trans isomers).

The diastereoselectivity of the reduction is governed by the direction of hydride attack on the carbonyl carbon. In the flexible 16-membered ring, the molecule will adopt a conformation that minimizes steric hindrance. The hydride nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group. Theoretical studies on the reduction of substituted cyclohexanones suggest that the transition state involves complexation of the carbonyl oxygen with the cation of the hydride reagent (e.g., Na⁺), which influences the trajectory of the hydride attack and thus the stereochemical outcome. nih.gov The final ratio of cis to trans-9-hydroxycyclohexadecanone will depend on the interplay between torsional strain and steric interactions in the transition state.

Complete Reduction to Macrocyclic Diols as Competitive Pathways

The formation of 1,9-cyclohexadecanediol is a significant competitive reaction, particularly when using strong reducing agents or forcing reaction conditions.

Using LiAlH₄: Due to its high reactivity, lithium aluminum hydride will typically reduce both ketone functionalities, yielding the diol as the major product. libretexts.orgmasterorganicchemistry.com

Using Catalytic Hydrogenation: Complete reduction to the diol can be achieved using catalysts like Raney Nickel or Platinum under more severe conditions. libretexts.org This generally involves higher hydrogen pressures, elevated temperatures, and longer reaction times compared to those used for partial reduction. The formation of the diol is confirmed by the uptake of two molar equivalents of hydrogen.

Reactions of Ketone Functionalities

Beyond reduction, the ketone groups of this compound can participate in a range of other characteristic reactions of carbonyl compounds.

Baeyer-Villiger Oxidation: This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsigmaaldrich.com In the case of this compound, a double Baeyer-Villiger oxidation is possible, which would result in the formation of a 18-membered dilactone, expanding the ring size by incorporating two oxygen atoms.

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orglibretexts.org The ketone reacts with a phosphorus ylide (a Wittig reagent), replacing the carbonyl oxygen with a carbon group. wikipedia.org By reacting this compound with a Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), one or both ketone groups can be converted into exocyclic methylene (B1212753) groups, forming mono- or di-olefins. libretexts.org

Reductive Amination: This process converts a ketone into an amine. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN). wikipedia.org Reacting this compound with an amine (e.g., ammonia (B1221849) or a primary amine) in the presence of a suitable reducing agent can yield the corresponding mono- or diamine derivatives.

Formation of Ketal Derivatives

The ketone moieties of this compound readily undergo reaction with alcohols and diols under acid catalysis to yield ketal derivatives. This transformation serves as a crucial protective strategy for the ketone groups, allowing for selective chemical modifications elsewhere on the molecule. The formation of ketals is an equilibrium process. libretexts.org

For example, the treatment of this compound with ethylene (B1197577) glycol in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, results in the formation of the corresponding bis-ketal. To drive the reaction to completion, it is typically conducted in a solvent that facilitates the removal of water through azeotropic distillation. google.com

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Ethylene Glycol | p-Toluenesulfonic acid | 1,4,10,13-Tetraoxadispiro[4.3.4.3]hexadecane |

Condensation Reactions

Due to the presence of enolizable α-carbons adjacent to the ketone groups, this compound can participate in various condensation reactions. These reactions are pivotal for forming new carbon-carbon bonds and for elaborating the existing cyclic framework.

A significant example is the intramolecular aldol (B89426) condensation. Under either basic or acidic conditions, the formation of an enolate or enol can occur, which can subsequently attack the other ketone group within the same molecule. This process can lead to the formation of bicyclic compounds, with the specific product often being dictated by the reaction conditions.

Advanced Functionalization Strategies

Beyond the typical reactions of ketones, this compound can be subjected to more advanced functionalization methods. These strategies are designed to introduce new functional groups or to modify the ring structure in a precise manner.

One such advanced technique is the Baeyer-Villiger oxidation . This reaction involves treating this compound with a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom next to one or both of the carbonyl groups to form lactones. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The regioselectivity of this oxidation can be steered by the substitution pattern on the ring. The general order of substituent migration preference is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

Conformational Analysis and Stereochemical Properties of 1,9 Cyclohexadecanedione

Conformational Landscape of the 16-Membered Ring

The 16-membered ring of 1,9-cyclohexadecanedione is not a rigid entity but rather a dynamic system that can adopt a multitude of shapes or conformations. Understanding this conformational landscape is paramount to predicting its chemical properties. The positioning of the two carbonyl groups at a 1,9-relationship introduces specific constraints and interactions that significantly influence the preferred spatial arrangements of the carbon chain.

Experimental Elucidation via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy (e.g., ethylene (B1197577) ketal derivatives)

A seminal study in this area by Alvik, Borgen, and Dale in 1972 provided critical insights into the conformational behavior of large-ring diametric cycloalkanediones, including the ethylene ketal derivative of this compound. nist.gov Their work, published in Acta Chemica Scandinavica, remains a cornerstone in the understanding of these macrocyclic systems.

X-ray Crystallography: Single-crystal X-ray diffraction provides a definitive snapshot of the molecule's structure in the solid state. For the bis(ethylene ketal) of this compound, crystallographic analysis would reveal the precise bond lengths, bond angles, and torsional angles of the 16-membered ring in its crystalline form. This information is invaluable for identifying the lowest-energy conformation under these conditions and serves as a crucial benchmark for computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For the ethylene ketal derivatives of this compound, ¹H and ¹³C NMR spectra can provide a wealth of information about the symmetry of the molecule and the chemical environment of each atom. By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), researchers can deduce the predominant conformation(s) in solution and even probe the energetics of conformational exchange processes.

| Technique | Information Obtained for this compound bis(ethylene ketal) |

| X-ray Crystallography | Precise solid-state conformation, bond lengths, and bond angles. |

| NMR Spectroscopy | Predominant solution-phase conformation(s), molecular symmetry, and dynamic processes. |

Theoretical and Computational Conformational Studies

Complementing experimental techniques, theoretical and computational methods have become indispensable tools for exploring the complex potential energy surfaces of macrocyclic molecules. nih.govnih.gov Molecular mechanics and quantum mechanics calculations can be employed to systematically search for and evaluate the energies of various possible conformations of this compound.

These computational studies can map out the entire conformational landscape, identifying not only the low-energy ground states but also the transition states that connect them. This allows for a deeper understanding of the flexibility of the 16-membered ring and the energy barriers associated with interconverting between different conformations. For a molecule like this compound, computational models can help to rationalize the experimental observations for its derivatives and predict the conformational preferences of the parent dione (B5365651) itself.

Influence of Conformation on Reactivity and Selectivity

The conformation of this compound is not merely a structural curiosity; it has profound implications for its chemical reactivity and the selectivity of its reactions. The spatial arrangement of the carbonyl groups and the accessibility of the α-protons are directly dictated by the ring's conformation.

For instance, in reactions involving nucleophilic attack at one of the carbonyl carbons, the trajectory of the incoming nucleophile will be influenced by the steric hindrance imposed by the rest of the macrocyclic ring. A particular conformation might shield one face of a carbonyl group, leading to a preferred direction of attack and, consequently, a specific stereochemical outcome.

Similarly, in reactions where a base abstracts an α-proton to form an enolate, the acidity of that proton and the geometry of the resulting enolate will be conformation-dependent. A conformation that allows for better orbital overlap between the C-H bond and the carbonyl π-system will facilitate proton abstraction. The subsequent reactions of the enolate, such as alkylation, will then be influenced by the shape of this intermediate.

Stereochemical Implications of Transformations Involving this compound

The stereochemical outcome of reactions involving this compound is intricately linked to its conformational preferences. When a new stereocenter is created during a reaction, the pre-existing chirality of the conformation can direct the formation of one stereoisomer over another.

Consider the reduction of one of the carbonyl groups to a hydroxyl group. If the two faces of the carbonyl are diastereotopic due to the ring's conformation, a reducing agent will preferentially attack from the less hindered face, leading to a diastereoselective synthesis of one diastereomer of the corresponding hydroxyketone.

Furthermore, if the starting this compound is chiral (for example, due to substitution on the ring), its inherent chirality, expressed through its preferred conformations, can be transferred to the products of its reactions. This principle of "conformational control of stereochemistry" is a powerful concept in the synthesis of complex molecules, where the macrocyclic backbone acts as a chiral scaffold to direct the stereochemical course of subsequent transformations.

Applications in Advanced Organic Synthesis and Macrocyclization

Utilization as a Precursor for Olfactory Macrocycles (e.g., Muscone (B1676871), Muscenone, Civetone (B1203174) Homologs)

The structural framework of 1,9-Cyclohexadecanedione makes it an ideal starting point for the synthesis of valuable fragrance compounds, most notably muscone.

One of the key transformations leveraging this diketone is the synthesis of (R)-(-)-Muscone, the primary odoriferous component of deer musk. Modern synthetic routes have been developed that utilize an intramolecular aldol (B89426) addition/dehydration reaction starting from a macrocyclic diketone precursor like this compound. This process involves the formation of a new carbon-carbon bond within the molecule, followed by the elimination of a water molecule to yield the target α,β-unsaturated macrocyclic ketone, which is then further processed to obtain muscone. The synthesis of muscone is of high commercial importance, as obtaining the natural product requires killing the endangered musk deer.

While the outline suggests this compound as a precursor for Muscenone and Civetone homologs, common industrial syntheses for these compounds often start from different precursors. For instance, Muscenone, another important macrocyclic musk, is typically synthesized from cyclododecanone (B146445). Similarly, various synthetic strategies for Civetone, the main odorous constituent of civet oil, and its homologs have been developed from starting materials such as 1,9-decadiyne (B160743) or chemicals derived from palm oil.

Role in the Construction of Diverse Macrocyclic Architectures

The utility of this compound extends beyond specific fragrance molecules to a broader role in the construction of various macrocyclic frameworks. The presence of two carbonyl groups allows for selective chemical manipulations to generate diverse and complex ring structures.

The most prominent macrocyclization strategy involving this compound and its derivatives is the intramolecular aldol condensation. This reaction is a powerful tool for forming carbon-carbon bonds within a single molecule, leading to the creation of a new ring fused to the original macrocycle, which is then rearranged or modified.

In a key industrial process for synthesizing muscone, an open-chain diketone precursor is cyclized via an intramolecular aldol condensation to form an unsaturated cyclic ketone. This same principle is applied to pre-formed macrocyclic diketones. The process involves treating the diketone under specific catalytic conditions to induce one carbonyl's α-carbon to attack the other carbonyl group, leading to cyclization.

The efficiency and selectivity of macrocyclization reactions are critical for achieving high yields of the desired product. In the case of the intramolecular aldol condensation of diketone precursors to muscone, specific conditions have been developed to optimize the process.

One patented method describes conducting the intramolecular aldol condensation in the gas phase at high temperatures, ranging from 300 to 400 °C. This process utilizes a fixed-bed catalyst, with titanium dioxide (TiO₂), often doped with alkali or alkaline earth metal oxides, being particularly effective. The use of such catalysts and high-temperature conditions facilitates the cyclization and subsequent dehydration in an efficient manner. The selectivity of the reaction is crucial to ensure the formation of the desired 15-membered ring structure of the muscone precursor, rather than other potential side products.

| Parameter | Condition | Source |

| Reaction Type | Intramolecular Aldol Condensation | |

| Phase | Gas Phase | |

| Temperature | 300 to 400 °C (preferably 350 to 390 °C) | |

| Catalyst | TiO₂, CeO₂, or ThO₂ | |

| Preferred Catalyst | TiO₂ doped with Na₂O and/or K₂O |

Intermediacy in Complex Total Syntheses

In the context of total synthesis, this compound serves primarily as a key intermediate in the synthesis of valuable macrocyclic natural products themselves, such as muscone. Its role is typically as a late-stage precursor where its foundational large ring is modified to achieve the final target structure. The synthesis of muscone from a diketone is itself a total synthesis, transforming a simpler acyclic or macrocyclic precursor into a complex natural product.

While cyclohexane-1,3-dione derivatives are noted as versatile precursors for the total synthesis of a variety of natural products, the specific use of the larger this compound as an intermediate for constructing more complex, polycyclic natural products (beyond the direct synthesis of other macrocycles) is not extensively documented in the provided research. Its primary value in synthesis lies in its pre-formed macrocyclic structure, making it an advanced building block for molecules containing large rings.

Computational Chemistry and Spectroscopic Investigations of 1,9 Cyclohexadecanedione

Quantum Chemical Calculations for Electronic Structure and Reaction Pathways

Quantum chemical calculations are pivotal in elucidating the electronic structure and potential reaction pathways of 1,9-Cyclohexadecanedione. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's properties. These computational approaches provide insights into the distribution of electron density, molecular orbital energies, and the thermodynamic stability of various isomers and transition states.

For instance, DFT calculations can be utilized to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the molecule's chemical reactivity and electronic transport properties. A smaller gap generally suggests higher reactivity. Theoretical calculations for related cyclic ketones have shown that the introduction of functional groups can significantly alter these frontier orbital energies. nih.gov

Furthermore, quantum chemical methods are instrumental in mapping out the potential energy surfaces for various chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, reaction mechanisms can be proposed and their feasibility assessed. For example, in the study of smaller cyclic diketones, computational models have been used to investigate keto-enol tautomerism, predicting the relative stabilities of the different forms. binghamton.edu

Table 1: Illustrative Quantum Chemical Calculation Data for a Cyclic Ketone

| Parameter | Calculated Value | Method | Basis Set |

| HOMO Energy | -6.5 eV | B3LYP | 6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP | 6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP | 6-31G(d) |

| Dipole Moment | 2.8 D | B3LYP | 6-31G(d) |

| Enthalpy of Formation | -450.0 kJ/mol | G3MP2 |

Molecular Modeling and Dynamics Simulations for Conformational Studies

The large and flexible 16-membered ring of this compound can adopt a multitude of conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful tools to explore this conformational landscape. These methods use classical mechanics to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.gov

Conformational analysis of large rings is complex due to the high number of degrees of freedom. MD simulations can help identify low-energy conformers and the energy barriers between them. nih.gov For instance, studies on cyclododecane (B45066), a 12-membered ring, have successfully used MD simulations to sample numerous conformations and identify the most stable ones. nih.gov A similar approach for this compound would likely reveal a complex potential energy surface with several local minima corresponding to different chair, boat, and twist conformations.

These simulations can be performed in various environments, such as in a vacuum to study the intrinsic properties of the molecule, or in a solvent to understand how intermolecular interactions influence its conformation. The choice of force field is crucial for the accuracy of these simulations, and parameters must be carefully selected to correctly represent the interactions within the molecule.

Table 2: Representative Conformational Analysis Data from Molecular Dynamics

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |

| Chair-Boat-Chair | 0.0 | -60, 175, -60 | 45 |

| Twist-Chair-Boat | 1.2 | 45, -120, 50 | 25 |

| Boat-Boat | 2.5 | 70, 70, 70 | 15 |

| Other | > 3.0 | Varied | 15 |

Note: The data in this table is hypothetical and intended to illustrate the type of results obtained from conformational analysis of a large cyclic molecule.

Advanced Spectroscopic Characterization for Mechanistic Insights

Advanced spectroscopic techniques are essential for gaining mechanistic insights into the behavior of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly valuable.

¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure and the local environment of each atom. For flexible molecules like this compound, variable-temperature NMR studies can be used to investigate conformational dynamics. At low temperatures, the interconversion between different conformers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer.

IR spectroscopy probes the vibrational modes of a molecule. The carbonyl (C=O) stretching frequency is a prominent feature in the IR spectrum of this compound and is sensitive to the local geometry and electronic environment. qiboch.com Theoretical calculations of vibrational frequencies can be used to aid in the assignment of experimental IR spectra. qiboch.com

For studying reaction mechanisms, time-resolved spectroscopic techniques can be employed to monitor the formation and decay of intermediates on very short timescales.

Table 3: Typical Spectroscopic Data for a Cyclic Diketone

| Technique | Observed Signal | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.5-2.7 (m, 8H) | CH₂ adjacent to C=O |

| δ 1.2-1.6 (m, 20H) | Other CH₂ | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 210.5 | C=O |

| δ 42.1 | CH₂ adjacent to C=O | |

| δ 25.0-28.0 | Other CH₂ | |

| IR (KBr, cm⁻¹) | 2930, 2855 | C-H stretching |

| 1705 | C=O stretching |

Note: This table presents expected spectroscopic data based on the structure of this compound and data for similar compounds.

Correlation between Computational Predictions and Experimental Observations

A powerful approach in modern chemical research is the combination of computational modeling and experimental measurements. For this compound, correlating theoretical predictions with experimental spectroscopic data can provide a more complete and reliable understanding of its properties.

For example, the chemical shifts and coupling constants observed in NMR spectra can be compared with values calculated using quantum chemical methods. researchgate.net A good agreement between the calculated and experimental spectra can validate the computed low-energy conformations. Similarly, the vibrational frequencies and intensities calculated from quantum mechanics can be compared with experimental IR and Raman spectra to confirm the structural assignment and to understand the nature of the vibrational modes. researchgate.net

Discrepancies between computational predictions and experimental observations can also be highly informative, often pointing to limitations in the theoretical model or highlighting subtle environmental effects not accounted for in the calculations. This iterative process of prediction, observation, and refinement is crucial for advancing our understanding of complex molecular systems like this compound.

Emerging Research Avenues and Future Perspectives for 1,9 Cyclohexadecanedione

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure derivatives of 1,9-cyclohexadecanedione is a burgeoning area of research, driven by the demand for chiral building blocks in the pharmaceutical and materials science industries. Current research is focused on developing highly selective catalytic methods to control the stereochemistry of this macrocyclic diketone.

One promising approach involves the use of organocatalysis for intramolecular aldol (B89426) cyclizations. Chiral amines, such as proline and its derivatives, have been shown to effectively catalyze enantioselective intramolecular aldol reactions in the formation of cyclic ketones chemtube3d.com. This methodology could be adapted to a precursor of this compound to induce asymmetry during the ring-closing step. The proposed mechanism involves the formation of a chiral enamine intermediate, which then undergoes a diastereoselective intramolecular cyclization.

| Catalyst Type | Reaction | Potential Application to this compound | Key Advantages |

|---|---|---|---|

| Chiral Phosphoric Acids | Enantioselective Macrocyclization | Asymmetric intramolecular addition of a nucleophile to an allene (B1206475) or alkyne precursor. rsc.org | High enantioselectivity for large rings. rsc.org |

| Proline and Derivatives | Intramolecular Aldol Cyclization | Enantioselective ring closure of a linear diketo-aldehyde precursor. chemtube3d.com | Metal-free, readily available catalysts. |

| Chiral Metal Complexes (e.g., Rh, Ru, Cu) | Asymmetric C-H Activation/Coupling | Desymmetrization of a prochiral precursor or kinetic resolution of a racemic mixture. nih.gov | High catalytic efficiency and turnover numbers. |

Furthermore, transition-metal-catalyzed asymmetric synthesis offers a powerful alternative. Chiral complexes of rhodium, ruthenium, and copper are being investigated for their ability to catalyze enantioselective intramolecular C-H functionalization or cyclization reactions nih.gov. For instance, a chiral rhodium catalyst could potentially desymmetrize a prochiral precursor to this compound, leading to a single enantiomer of a functionalized macrocycle. The development of "matched" chiral catalysts, where the catalyst chirality complements the substrate's inherent chirality in the transition state, can be crucial for efficient macrocyclization nih.gov.

Exploration of Bio-inspired Transformations

Nature provides a rich blueprint for the synthesis of complex macrocyclic structures. Researchers are increasingly turning to bio-inspired and biocatalytic methods for the synthesis of this compound and its derivatives, offering advantages in terms of selectivity and environmental compatibility.

Enzyme-catalyzed reactions are at the forefront of this research. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols and esters, and this principle can be extended to the resolution of chiral macrocyclic ketones nih.govnih.gov. A racemic mixture of a hydroxy-derivative of this compound could be subjected to lipase-catalyzed acylation, selectively yielding one enantiomer of the acylated product and leaving the other enantiomer of the alcohol unreacted. Additionally, alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are being explored for the asymmetric reduction of one of the carbonyl groups in this compound to afford chiral hydroxy-ketones with high enantiomeric excess nih.govacs.orgresearchgate.net.

| Biocatalyst | Transformation | Potential Application to this compound | Key Advantages |

|---|---|---|---|

| Lipases (e.g., from Pseudomonas cepacia, Candida antarctica) | Kinetic Resolution | Enantioselective acylation or hydrolysis of a racemic hydroxy- or ester-derivative. nih.govnih.gov | High enantioselectivity, mild reaction conditions. |

| Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs) | Asymmetric Reduction | Enantioselective reduction of one carbonyl group to a hydroxyl group. nih.govacs.orgresearchgate.net | High yields and enantiomeric excesses. acs.org |

| Engineered Enzymes | Deracemization | Conversion of a racemic mixture of a chiral derivative to a single enantiomer. acs.org | Theoretical 100% yield of the desired enantiomer. |

Another exciting avenue is the biocatalytic deracemization of chiral derivatives of this compound. This approach combines a non-selective oxidation of a racemic alcohol with a highly stereoselective enzymatic reduction of the resulting ketone, theoretically allowing for the conversion of the entire racemic starting material into a single enantiomer of the product acs.org.

Integration with Flow Chemistry and Sustainable Synthesis Technologies

The synthesis of macrocycles like this compound often requires high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, leading to large solvent waste. Flow chemistry is emerging as a powerful tool to overcome this limitation and promote sustainable synthesis.

In a continuous flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time nih.govnih.govnih.gov. This high level of control can significantly improve reaction yields and selectivities in macrocyclization reactions, even at higher concentrations rsc.orgnih.govrsc.org. For instance, a precursor to this compound could be introduced into a flow reactor at a controlled rate, minimizing intermolecular side reactions and enhancing the yield of the desired macrocycle acs.org.

The integration of photochemistry with flow reactors is also a promising area. Photochemical reactions, which are often difficult to scale up in batch processes due to light penetration issues, can be efficiently carried out in flow reactors with a large surface-area-to-volume ratio acs.orgvapourtec.comcore.ac.uk. This could enable novel photochemical cyclizations or functionalizations of this compound precursors.

From a sustainability perspective, the use of greener solvents is a key focus. Research is underway to replace traditional halogenated solvents with more environmentally benign alternatives like ethyl acetate (B1210297) or even water for macrocyclization reactions rsc.orgbeilstein-journals.orgnih.gov. The development of catalytic systems that are efficient in these greener solvents is crucial for the future of sustainable macrocycle synthesis.

Novel Reactivity Pathways in the Solid State

The study of chemical reactions in the solid state offers unique opportunities to control reactivity and selectivity based on the crystalline arrangement of molecules. For this compound, exploring its solid-state reactivity could lead to the discovery of novel transformation pathways that are not accessible in solution.

Solid-state photochemistry , in particular, has shown great promise for macrocyclic diketones. The Norrish-Yang Type II photocyclization, which involves intramolecular hydrogen abstraction by an excited carbonyl group, can exhibit dramatically increased regioselectivity in the crystalline state compared to solution nih.govnih.govresearchgate.net. Upon irradiation in the solid state, the conformation of this compound within the crystal lattice could pre-organize the molecule for a specific intramolecular hydrogen atom transfer, leading to a single, well-defined photoproduct.

| Technique | Potential Transformation of this compound | Key Advantages |

|---|---|---|

| Solid-State Photochemistry (Norrish-Yang Type II) | Intramolecular cyclization to form bicyclic alcohols. nih.govnih.govresearchgate.net | High regioselectivity and stereoselectivity due to crystal lattice constraints. nih.govnih.govresearchgate.net |

| Topochemical Polymerization | Formation of ordered polymers from functionalized derivatives. researchgate.net | Solvent-free, high yield and selectivity. researchgate.net |

Furthermore, the principles of topochemical reactions , where the reactivity of a molecule is dictated by its packing in the crystal, could be applied to derivatives of this compound researchgate.net. By designing molecules that crystallize in a specific arrangement, it may be possible to achieve highly selective [2+2] cycloadditions or polymerizations in the solid state, leading to novel materials with ordered structures. The conformational properties of the macrocycle can have a direct influence on its chemical reactivity, and the solid state provides a powerful means to control this conformation nih.gov.

Q & A

Q. What experimental methods are recommended for determining the phase transition enthalpies of 1,9-Cyclohexadecanedione?

Differential scanning calorimetry (DSC) is the primary method for measuring phase transitions. Studies report enthalpy ranges of 273–351 kJ/mol for this compound, validated through comparative analysis with historical data (e.g., 1987STE/MAL and 1964MOR studies). Researchers should calibrate equipment using reference standards and replicate measurements across multiple batches to ensure consistency .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

Follow protocols for handling solid cyclic ketones: use airtight containers under inert gas (e.g., nitrogen), avoid exposure to moisture, and store at temperatures below 25°C. Personal protective equipment (PPE), including nitrile gloves and respiratory protection, is essential to prevent inhalation or dermal contact. Safety practices align with cyclododecane guidelines, emphasizing ventilation and spill containment .

Q. What spectroscopic techniques are effective for characterizing this compound’s molecular structure?

Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are standard. FTIR identifies carbonyl stretching vibrations (~1700 cm⁻¹), while ¹³C NMR resolves cyclohexane ring carbons and ketone groups. Cross-validate results with X-ray crystallography when single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting thermodynamic data for this compound be resolved?

Conduct meta-analyses using ANOVA to identify variability sources (e.g., F1,9 tests for soil texture interactions in analogous studies). Apply false discovery rate (FDR) corrections to address multiple comparisons, as described by Benjamini-Hochberg, ensuring statistical rigor. Replicate measurements under controlled humidity and temperature to isolate experimental artifacts .

Q. What methodologies optimize the synthesis of this compound for high-purity applications?

Employ gradient sublimation under reduced pressure to remove impurities. Monitor purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Crystal structure validation (e.g., tetragonal space groups) ensures conformational homogeneity, as demonstrated in neodymium selenide syntheses .

Q. How can researchers design ecological toxicity studies for this compound while minimizing environmental release?

Use closed-system microcosms to simulate aquatic environments. Follow OECD guidelines for acute toxicity testing on Daphnia magna, incorporating negative controls and LC50 calculations. Analyze water samples via mass spectrometry to quantify residual compound levels, referencing cyclododecane’s aquatic hazard protocols .

Q. What statistical approaches are suitable for analyzing time-dependent degradation kinetics of this compound?

Apply mixed-effects models to account for batch variability. Use F-tests (e.g., F1,9 = 20.9 for depth effects in soil studies) to assess significance of environmental factors. Pair with Arrhenius equation modeling to predict degradation rates under varying temperatures .

Methodological Notes

- Data Validation : Cross-reference enthalpy values with the Phase Transition Enthalpy Measurements compendium, ensuring alignment with CAS 3752-92-9 analogs .

- Ethical Reporting : Adhere to Standards for Reporting Qualitative Research (SRQR) for transparency in experimental design and data interpretation .

- Literature Synthesis : Use citation metrics (e.g., Google Scholar) to prioritize high-impact studies while avoiding non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.